Decitabine Deformyl Impurity

CAS No.: 69304-65-0

Cat. No.: VC17974842

Molecular Formula: C7H14N4O4

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69304-65-0 |

|---|---|

| Molecular Formula | C7H14N4O4 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |

| Standard InChI | InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1 |

| Standard InChI Key | VGUQMXPKKFTIJO-VPENINKCSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O |

| Canonical SMILES | C1C(C(OC1NC(=O)N=C(N)N)CO)O |

Introduction

Chemical Identity and Structural Characteristics

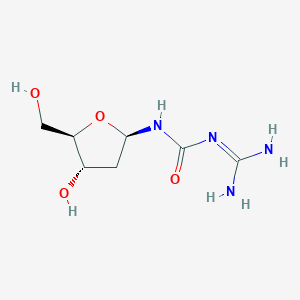

Decitabine Deformyl Impurity, chemically identified as (1S,2R)-1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-guanylurea, is a guanylurea derivative formed via the deformylation of decitabine (5-aza-2'-deoxycytidine). Its molecular formula is C₇H₁₄N₄O₄, with a molecular weight of 218.21 g/mol . The compound exists as a mixture of diastereomers due to stereochemical variations at the C1 and C2 positions of the pentofuranosyl moiety.

Table 1: Key Physicochemical Properties of Decitabine Deformyl Impurity

| Property | Value |

|---|---|

| CAS No. | 69304-65-0 |

| Molecular Formula | C₇H₁₄N₄O₄ |

| Molecular Weight | 218.21 g/mol |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) |

| Stability | Degrades under acidic or alkaline conditions |

| Spectral Data (UV-Vis) | λ<sub>max</sub> = 242 nm (in methanol) |

The impurity’s structure was confirmed through nuclear magnetic resonance (NMR) spectroscopy, revealing characteristic peaks at δ 7.85 ppm (NH of guanylurea) and δ 5.30 ppm (anomeric proton of the sugar moiety). Mass spectrometric analysis further corroborates its identity, with an [M+H]<sup>+</sup> ion at m/z 219.1 and fragment ions at m/z 163.0 (loss of NH₂CONH₂) and m/z 109.0 (sugar moiety) .

Formation Mechanisms and Degradation Pathways

Decitabine Deformyl Impurity primarily forms through two pathways:

Hydrolytic Deformylation

In aqueous solutions, decitabine undergoes irreversible deformylation at the 5-position of the cytidine ring, followed by ring opening to yield the guanylurea derivative. This reaction is pH-dependent, with accelerated degradation observed at extremes of acidity (pH < 3) or alkalinity (pH > 9). The mechanism involves nucleophilic attack by water at the C5 position, leading to cleavage of the N5-C6 bond and subsequent release of formic acid.

Thermal Degradation

Exposure to elevated temperatures (>40°C) during storage or manufacturing promotes deformylation. Kinetic studies indicate a first-order degradation profile, with an activation energy (E<sub>a</sub>) of 85.6 kJ/mol, as determined by Arrhenius modeling.

Equation 1: Hydrolytic Deformylation of Decitabine

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection remains the gold standard for quantifying Decitabine Deformyl Impurity. The United States Pharmacopeia (USP) method employs a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 10 mM ammonium acetate (pH 6.8) and acetonitrile (95:5 v/v) at a flow rate of 1.0 mL/min . The impurity elutes at 8.2 ± 0.3 minutes, well-resolved from decitabine (retention time = 6.5 minutes).

Mass Spectrometric Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity for trace-level detection. A validated method using electrospray ionization (ESI) in positive ion mode achieves a limit of quantification (LOQ) of 0.005% relative to decitabine. Key transitions monitored include m/z 219.1 → 163.0 (quantifier) and m/z 219.1 → 109.0 (qualifier).

Thermal Gravimetric Analysis (TGA)

TGA reveals the impurity’s thermal stability profile, with a decomposition onset at 178°C and a residual mass of 12.4% at 600°C, indicative of inorganic salt formation.

Stability Studies and Formulation Optimization

Solution Stability

Decitabine formulations in aqueous buffers (pH 4.5–6.5) exhibit ≤0.1% impurity formation over 24 hours at 25°C. Excipients like mannitol (2% w/v) stabilize the drug by reducing water activity, thereby slowing hydrolytic degradation.

Lyophilized Formulations

Lyophilization decreases impurity levels by 90% compared to liquid formulations. A study comparing citrate and phosphate buffers found that citrate-based lyophiles maintained impurity levels below 0.05% after 12 months at 2–8°C .

Table 2: Impurity Levels in Different Formulations

| Formulation Type | Impurity Level at 12 Months | Storage Conditions |

|---|---|---|

| Lyophilized (Citrate) | 0.04% | 2–8°C |

| Lyophilized (Phosphate) | 0.07% | 2–8°C |

| Aqueous Solution | 0.35% | 25°C |

Regulatory and Pharmacopeial Considerations

The International Council for Harmonisation (ICH) Q3B guideline sets a qualification threshold of 0.15% for Decitabine Deformyl Impurity in final drug products . The European Pharmacopoeia (Ph. Eur. 11.0) mandates HPLC-UV testing with a relative retention time (RRT) of 1.25–1.35 for the impurity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume